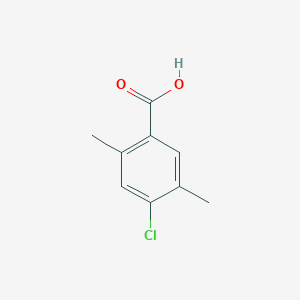
5-(4-Chlorophenyl)-2-fluorobenzoic acid
Übersicht
Beschreibung
5-(4-Chlorophenyl)-2-furoic acid, also known as 5-(4-chlorophenyl)-2-furancarboxylic acid, is a 5-aryl-2-furancarboxylic acid . It has been synthesized by oxidation of the corresponding furaldehyde with silver nitrate and sodium hydroxide . It serves as an intermediate for the synthesis of 5-(5-aryl-2-furyl)-tetrazol-1-ylacetic acids, which are employed in the synthesis of semisynthetic cephalosporines .
Synthesis Analysis
The synthesis of 5-(4-Chlorophenyl)-2-furoic acid involves the oxidation of the corresponding furaldehyde with silver nitrate and sodium hydroxide . In another study, starting from 4-chlorobenzoic acid, 10 new 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives were synthesized in six steps. This process involved the esterification of 4-chlorobenzoic acid with methanol and subsequent hydrazination, salt formation, and cyclization .Molecular Structure Analysis
The molecular structure of 5-(4-Chlorophenyl)-2-furoic acid was determined using various spectroscopic techniques such as FT-IR, NMR, and HRMS, and single-crystal X-ray diffraction . The crystal structure crystallized in the orthorhombic space group Pna21 and the unit cell consisted of 8 asymmetric molecules . The structural geometry (bond lengths, bond angles, and torsion angles), the electronic properties of mono and dimeric forms of the compound were calculated using the density functional theory (DFT) method .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 5-(4-Chlorophenyl)-2-furoic acid include oxidation, esterification, hydrazination, salt formation, and cyclization . The compound serves as an intermediate for the synthesis of 5-(5-aryl-2-furyl)-tetrazol-1-ylacetic acids .Physical And Chemical Properties Analysis
The physical and chemical properties of 5-(4-Chlorophenyl)-2-furoic acid include a melting point of 198-201 °C (dec.) (lit.) . The molecular weight of the compound is 222.62 .Wissenschaftliche Forschungsanwendungen
Organic Solar Cells
5-(4-Chlorophenyl)-2-fluorobenzoic acid derivatives have been explored in the development of high-efficiency organic solar cells. Modifications of poly(3,4-ethylenedioxythiophene):poly(styrene sulfonate) (PEDOT:PSS) with related compounds have shown significant improvements in conductivity, making them suitable for use in transparent anodes for solar cell devices (Tan, Zhou, Ji, Huang, & Chen, 2016).
Antiviral and Cytotoxic Activities
Compounds synthesized from 5-(4-Chlorophenyl)-2-fluorobenzoic acid have shown potential in antiviral and cytotoxic applications. Specifically, certain derivatives have demonstrated efficacy against Herpes simplex type-1 (HSV-1) and may have broader applications in antiviral research (Dawood, Abdel-Gawad, Mohamed, & Badria, 2011).
Chemical Synthesis and Process Development
Research has focused on the synthesis of related fluorobenzoic acids using continuous-flow processes. This method offers advantages such as higher yields, safety, and environmental friendliness compared to traditional methods (Guo, Yu, & Yu, 2018).
Heterocyclic Chemistry
5-(4-Chlorophenyl)-2-fluorobenzoic acid is a valuable building block in heterocyclic chemistry. It has been used to synthesize various nitrogenous heterocycles, which are important in drug discovery and development (Křupková, Funk, Soural, & Hlaváč, 2013).
Environmental Applications
Studies on the degradation of fluorobenzoic acids by Pseudomonas sp. have provided insights into the biodegradation pathways of fluorinated compounds, which is important for environmental remediation strategies (Schreiber, Hellwig, Dorn, Reineke, & Knackmuss, 1980).
Safety And Hazards
Eigenschaften
IUPAC Name |
5-(4-chlorophenyl)-2-fluorobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClFO2/c14-10-4-1-8(2-5-10)9-3-6-12(15)11(7-9)13(16)17/h1-7H,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFDPZBMURWRFGE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=C(C=C2)F)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20681113 | |
| Record name | 4'-Chloro-4-fluoro[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20681113 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Chlorophenyl)-2-fluorobenzoic acid | |
CAS RN |
1179618-11-1 | |
| Record name | 4'-Chloro-4-fluoro[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20681113 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-chloro-N-[(1-phenylpyrrolidin-3-yl)methyl]acetamide](/img/structure/B1424903.png)
![2-chloro-N-[2-(naphthalen-2-yloxy)ethyl]acetamide](/img/structure/B1424904.png)






![2-chloro-N-[3-(cyclohexyloxy)propyl]acetamide](/img/structure/B1424913.png)



![4-{3-Chloro-5-[(4-cyanophenyl)amino]phenoxy}-3,5-dimethylbenzonitrile](/img/structure/B1424923.png)